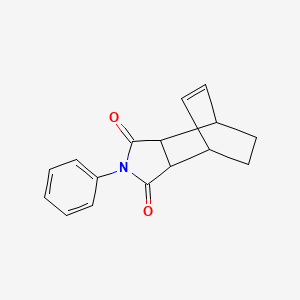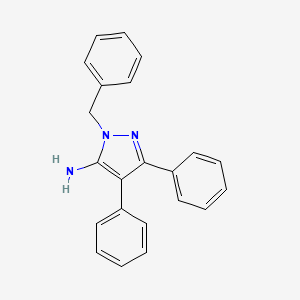![molecular formula C26H30N4O2S2 B15012654 1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B15012654.png)
1,1'-Benzene-1,3-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA is a complex organic compound characterized by the presence of multiple functional groups, including urea, sulfanyl, and phenyl groups
准备方法
The synthesis of 1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-[(2-METHYLPHENYL)SULFANYL]ETHYLAMINE and 3-[(2-[(2-METHYLPHENYL)SULFANYL]ETHYL)CARBAMOYL]ANILINE.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Coupling Reaction: The two intermediates are coupled under controlled conditions to form the final product. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
化学反应分析
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学研究应用
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the functional groups present in the compound.
相似化合物的比较
1-{2-[(2-METHYLPHENYL)SULFANYL]ETHYL}-3-{3-[({2-[(2-METHYLPHENYL)SULFANYL]ETHYL}CARBAMOYL)AMINO]PHENYL}UREA can be compared with other similar compounds, such as:
N-methyl-N-{2-[(2-methylphenyl)sulfanyl]ethyl}-1-butanamine hydrochloride: This compound shares the sulfanyl and phenyl groups but differs in its overall structure and functional groups.
2-[(4-methylphenyl)sulfanyl]ethyl phenyl sulfone: This compound contains a sulfone group instead of a urea moiety, leading to different chemical properties and applications.
属性
分子式 |
C26H30N4O2S2 |
|---|---|
分子量 |
494.7 g/mol |
IUPAC 名称 |
1-[2-(2-methylphenyl)sulfanylethyl]-3-[3-[2-(2-methylphenyl)sulfanylethylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C26H30N4O2S2/c1-19-8-3-5-12-23(19)33-16-14-27-25(31)29-21-10-7-11-22(18-21)30-26(32)28-15-17-34-24-13-6-4-9-20(24)2/h3-13,18H,14-17H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
InChI 键 |
BBGULIBKHCQVHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1SCCNC(=O)NC2=CC(=CC=C2)NC(=O)NCCSC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Fluorophenyl)-2-[(3-phenoxypropyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15012582.png)
![4-chloro-2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-iodophenol](/img/structure/B15012589.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15012592.png)
![4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B15012598.png)
![N-[2-(2-methylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15012609.png)
![5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B15012613.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol](/img/structure/B15012617.png)

![5-(2-chlorophenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15012626.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15012637.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B15012638.png)
![N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15012645.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15012650.png)
